molecular formula C12H17N3O6 B12062898 5-Carboethoxy-2'-deoxycytidine

5-Carboethoxy-2'-deoxycytidine

Cat. No.: B12062898
M. Wt: 299.28 g/mol
InChI Key: QHUBWBLYAVILJG-UHFFFAOYSA-N
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Description

5-Carboethoxy-2’-deoxycytidine is a synthetic nucleoside analog, structurally related to cytidine It is characterized by the presence of a carboethoxy group at the 5-position of the cytosine ring and a deoxyribose sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboethoxy-2’-deoxycytidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2’-deoxycytidine as the primary substrate.

    Protection of Hydroxyl Groups: The hydroxyl groups of the deoxyribose moiety are protected using silyl or acyl protecting groups to prevent unwanted reactions.

    Introduction of Carboethoxy Group: The 5-position of the cytosine ring is functionalized with a carboethoxy group through a nucleophilic substitution reaction. This step often involves the use of ethyl chloroformate or similar reagents under basic conditions.

    Deprotection: The protecting groups on the hydroxyl groups are removed to yield the final product, 5-Carboethoxy-2’-deoxycytidine.

Industrial Production Methods

Industrial production of 5-Carboethoxy-2’-deoxycytidine follows similar synthetic routes but is optimized for large-scale synthesis. This involves:

    Batch Processing: Large reactors are used to carry out the reactions in batches, ensuring consistent quality and yield.

    Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Carboethoxy-2’-deoxycytidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboethoxy group to other functional groups.

    Substitution: Nucleophilic substitution reactions can modify the carboethoxy group or other positions on the cytosine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of 5-Carboethoxy-2’-deoxycytidine, such as:

    5-Oxo-2’-deoxycytidine: Formed through oxidation.

    5-Amino-2’-deoxycytidine: Formed through nucleophilic substitution with amines.

Scientific Research Applications

5-Carboethoxy-2’-deoxycytidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.

    Biology: Employed in studies of DNA replication and repair mechanisms.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to incorporate into DNA and disrupt normal cellular processes.

    Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of 5-Carboethoxy-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, it can:

    Inhibit DNA Polymerase: The modified nucleoside can inhibit DNA polymerase, leading to termination of DNA synthesis.

    Induce DNA Damage: The presence of the carboethoxy group can cause structural distortions in the DNA, leading to DNA damage and activation of repair pathways.

    Epigenetic Modulation: It can also affect DNA methylation patterns, influencing gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    5-Aza-2’-deoxycytidine: A cytidine analog used as a DNA methyltransferase inhibitor.

    5-Fluoro-2’-deoxycytidine: A fluorinated analog with anticancer properties.

    2’-Deoxycytidine: The parent compound without the carboethoxy modification.

Uniqueness

5-Carboethoxy-2’-deoxycytidine is unique due to the presence of the carboethoxy group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and a tool for studying DNA-related processes.

Properties

IUPAC Name

ethyl 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O6/c1-2-20-11(18)6-4-15(12(19)14-10(6)13)9-3-7(17)8(5-16)21-9/h4,7-9,16-17H,2-3,5H2,1H3,(H2,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUBWBLYAVILJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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